Cas no 1656250-72-4 (α-Guaiene-D7)

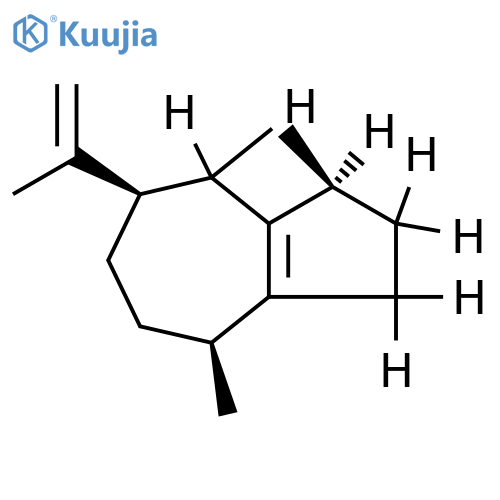

α-Guaiene-D7 structure

商品名:α-Guaiene-D7

CAS番号:1656250-72-4

MF:C15H24

メガワット:204.351064682007

CID:5579713

α-Guaiene-D7 化学的及び物理的性質

名前と識別子

-

- α-Guaiene-D7

-

- インチ: 1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h11-13H,1,5-9H2,2-4H3/t11-,12-,13+/m0/s1

- InChIKey: ADIDQIZBYUABQK-RWMBFGLXSA-N

- ほほえんだ: C[C@@]1([H])C([H])([H])C([H])([H])C2[C@H](CC[C@@H](C(=C)C)C([H])([H])C1=2)C

α-Guaiene-D7 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | G811004-10mg |

α-Guaiene-D7 |

1656250-72-4 | 10mg |

$2050.00 | 2023-05-18 | ||

| TRC | G811004-25mg |

α-Guaiene-D7 |

1656250-72-4 | 25mg |

$4788.00 | 2023-05-18 | ||

| TRC | G811004-1mg |

α-Guaiene-D7 |

1656250-72-4 | 1mg |

$265.00 | 2023-05-18 | ||

| TRC | G811004-5mg |

α-Guaiene-D7 |

1656250-72-4 | 5mg |

$1103.00 | 2023-05-18 | ||

| TRC | G811004-50mg |

α-Guaiene-D7 |

1656250-72-4 | 50mg |

$ 7600.00 | 2023-09-07 |

α-Guaiene-D7 関連文献

-

Xue Han,Xinxin He,Bing Wang,Bo Wu RSC Adv. 2016 6 109786

-

Anders Bach,Nicolai Stuhr-Hansen,Thor S. Thorsen,Nicolai Bork,Irina S. Moreira,Karla Frydenvang,Shahrokh Padrah,S. Br?gger Christensen,Kenneth L. Madsen,Harel Weinstein,Ulrik Gether,Kristian Str?mgaard Org. Biomol. Chem. 2010 8 4281

-

3. A new synthesis of purinesFumio Yoneda,Shiguru Matsumoto,Masatsugu Higuchi J. Chem. Soc. Chem. Commun. 1974 551

-

Barnali Sarmah,Gakul Baishya,Rajani K. Baruah RSC Adv. 2014 4 22387

-

Joelle Ngo Hanna,Fidele Ntie-Kang,Marcel Kaiser,Reto Brun,Simon M. N. Efange RSC Adv. 2014 4 22856

1656250-72-4 (α-Guaiene-D7) 関連製品

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量